
(R)-1-Benzoyl-3-methylpiperazine
Overview
Description
(R)-1-Benzoyl-3-methylpiperazine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Biological Activity
(R)-1-Benzoyl-3-methylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₆N₂O·HCl and a molecular weight of approximately 240.73 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological studies.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural characteristics, particularly the piperazine ring and the benzoyl group. Research indicates that piperazine derivatives often exhibit a range of pharmacological effects, including:
- Antidepressant Effects : Similar compounds have shown potential in treating mood disorders.
- Neuroprotective Properties : The compound may interact with neurotransmitter systems involved in mood regulation.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential antiproliferative effects on various cancer cell lines .
While the specific mechanisms of action for this compound require further investigation, it is hypothesized that its interactions with neurotransmitter receptors could play a critical role in its antidepressant and neuroprotective properties. Studies involving similar piperazine derivatives have demonstrated binding affinities to serotonin and dopamine receptors, which are crucial in mood regulation.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Benzylpiperazine | C₁₁H₁₆N₂ | Commonly used stimulant |
1-(3-Trifluoromethylphenyl)piperazine | C₁₁H₁₃F₃N₂ | Exhibits psychoactive effects |
1-(4-Methoxyphenyl)piperazine | C₁₂H₁₈N₂O | Known for its antidepressant properties |
The unique benzoyl substitution and chirality of this compound may confer distinct pharmacological properties compared to other piperazines.
Neuropharmacological Studies
Research into the neuroprotective effects of piperazine derivatives indicates that they may modulate neurotransmitter systems effectively. For instance, compounds similar to this compound have been shown to inhibit monoamine oxidase enzymes, which could enhance serotonin levels and contribute to antidepressant effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (R)-1-benzoyl-3-methylpiperazine with high enantiomeric purity?
The synthesis of enantiomerically pure piperazine derivatives often employs asymmetric catalysis or chiral auxiliaries. For example, iridium-catalyzed amination (e.g., allylic substitution) under optimized conditions (50°C, DMF) has been used to achieve high regio- and enantioselectivity (ee >94%) in related benzyl piperazine compounds . Key steps include:
- Use of chiral ligands or catalysts to induce stereoselectivity.
- Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) .
- Confirmation of enantiomeric excess (ee) via chiral SFC or HPLC .
Q. How can the structure and purity of this compound be validated experimentally?
Standard analytical workflows include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- HRMS : To verify molecular weight and fragmentation patterns .
- FTIR : For functional group identification (e.g., carbonyl stretches from the benzoyl group) .
- Chiral chromatography (SFC) : To quantify enantiomeric purity .
Q. What solvents and reaction conditions are optimal for coupling reactions involving piperazine cores?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution or amination reactions. For example, allylic amination in DMF at 50°C achieves high yields (57–64%) in related piperazine syntheses . Temperature control and catalyst loading (e.g., Ir or Pd catalysts) are critical for minimizing side reactions.
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for functionalizing this compound?
Density functional theory (DFT) and molecular docking studies can model steric and electronic effects of substituents. For example:
- Transition state analysis : Predicts regioselectivity in amination or substitution reactions.
- Docking simulations : Assess interactions with biological targets (e.g., enzymes) for drug design . Tools like PISTACHIO and REAXYS databases enable high-accuracy route prediction .
Q. What strategies resolve data contradictions in stereochemical assignments of piperazine derivatives?
Conflicting NMR or crystallography data can arise from dynamic stereochemistry or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : To detect conformational exchange .
- X-ray crystallography : Definitive assignment of absolute configuration.
- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., (S)-configured derivatives) .
Q. How can enantioselective synthesis be scaled while maintaining stereochemical fidelity?
Continuous flow reactors and automated systems allow precise control of temperature, pressure, and catalyst exposure, minimizing racemization. For example, iridium-catalyzed reactions in flow systems have been scaled for industrial piperazine production . Key parameters:
- Catalyst immobilization to enhance recyclability.
- In-line SFC monitoring for real-time ee adjustment.
Q. What mechanistic insights explain the reactivity of the benzoyl group in this compound?
The electron-withdrawing benzoyl group enhances electrophilicity at the piperazine nitrogen, facilitating nucleophilic attacks (e.g., alkylation, acylation). Mechanistic studies using kinetic isotope effects (KIE) or Hammett plots can quantify electronic contributions .
Q. Methodological Notes
- Avoiding common pitfalls : Ensure anhydrous conditions for moisture-sensitive reactions (e.g., Grignard additions to piperazine).
- Purification challenges : Use gradient elution in chromatography to separate diastereomers or regioisomers .
- Data reproducibility : Report detailed reaction conditions (e.g., solvent purity, catalyst lot) to enable replication .
Properties
IUPAC Name |
[(3R)-3-methylpiperazin-1-yl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBBYDLRSJZTE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428836 | |
Record name | (R)-1-Benzoyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-39-9 | |
Record name | (R)-1-Benzoyl-3-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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